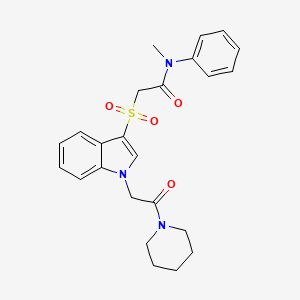

N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

货号:

B2584445

CAS 编号:

878058-58-3

分子量:

453.56

InChI 键:

PJTVPNZADDMOFV-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a synthetic indole derivative offered for research and development purposes. This compound belongs to a class of indole-sulfonyl-acetamide derivatives, which are of significant interest in medicinal chemistry due to the versatile biological potential of the indole scaffold . Indole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making them a privileged structure in drug discovery . The molecular structure of this reagent features a complex arrangement with potential hydrogen bond acceptors and donors, suggesting its utility as a key intermediate or a potential pharmacophore in the design of enzyme inhibitors or receptor modulators. Researchers can employ this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules aimed at exploring new therapeutic possibilities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name |

N-methyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S/c1-25(19-10-4-2-5-11-19)24(29)18-32(30,31)22-16-27(21-13-7-6-12-20(21)22)17-23(28)26-14-8-3-9-15-26/h2,4-7,10-13,16H,3,8-9,14-15,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTVPNZADDMOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Key Observations :

- Sulfonyl vs.

- Piperidine vs. Alternative Side Chains: Piperidine in the target compound may enhance lipophilicity and CNS penetration compared to non-cyclic amines in .

- N-Methyl-N-Phenylacetamide : This moiety likely improves solubility and steric bulk relative to simpler acetamides (e.g., ).

Pharmacological and Physicochemical Properties

Activity Insights :

- The piperidine and sulfonyl groups in the target compound suggest affinity for receptors requiring bulky, electronegative motifs (e.g., cannabinoid receptors as in ).

- Thioether-containing analogs () may exhibit different pharmacokinetic profiles due to reduced oxidative stability compared to sulfonamides.

Spectroscopic and Analytical Comparisons

- Spectroscopy : The target compound’s sulfonyl group would produce distinct IR stretches (~1350–1160 cm⁻¹ for S=O) and deshielded ¹H-NMR signals for adjacent protons, as seen in indole-sulfonyl derivatives .

- Mass Spectrometry : A molecular ion peak at m/z ~508 (M+H⁺) is expected, similar to the trifluoromethyl analog in .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。